molecular formula C13H18O3S B12069344 Hexanoic acid, 6-[(3-methoxyphenyl)thio]-

Hexanoic acid, 6-[(3-methoxyphenyl)thio]-

Katalognummer: B12069344
Molekulargewicht: 254.35 g/mol
InChI-Schlüssel: XGVBCLFZTVQOSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanoic acid, 6-[(3-methoxyphenyl)thio]- is an organic compound with the molecular formula C13H20O3S It is a derivative of hexanoic acid, where a 3-methoxyphenylthio group is attached to the sixth carbon atom of the hexanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-[(3-methoxyphenyl)thio]- typically involves the reaction of hexanoic acid with 3-methoxyphenylthiol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. The exact synthetic route can vary, but it generally involves the following steps:

    Formation of the Thioether Bond: Hexanoic acid is reacted with 3-methoxyphenylthiol in the presence of a catalyst such as a Lewis acid.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of hexanoic acid, 6-[(3-methoxyphenyl)thio]- may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Hexanoic acid, 6-[(3-methoxyphenyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced forms of the thioether group.

    Substitution: Products with different functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

Hexanoic acid, 6-[(3-methoxyphenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of hexanoic acid, 6-[(3-methoxyphenyl)thio]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would vary based on the context of its use and the specific biological targets involved.

Vergleich Mit ähnlichen Verbindungen

Hexanoic acid, 6-[(3-methoxyphenyl)thio]- can be compared with other similar compounds such as:

    Hexanoic acid, 6-[(3-hydroxyphenyl)thio]-: Similar structure but with a hydroxy group instead of a methoxy group.

    Hexanoic acid, 6-[(3-chlorophenyl)thio]-: Similar structure but with a chloro group instead of a methoxy group.

    Hexanoic acid, 6-[(3-methylphenyl)thio]-: Similar structure but with a methyl group instead of a methoxy group.

Eigenschaften

Molekularformel

C13H18O3S

Molekulargewicht

254.35 g/mol

IUPAC-Name

6-(3-methoxyphenyl)sulfanylhexanoic acid

InChI

InChI=1S/C13H18O3S/c1-16-11-6-5-7-12(10-11)17-9-4-2-3-8-13(14)15/h5-7,10H,2-4,8-9H2,1H3,(H,14,15)

InChI-Schlüssel

XGVBCLFZTVQOSU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC=C1)SCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.